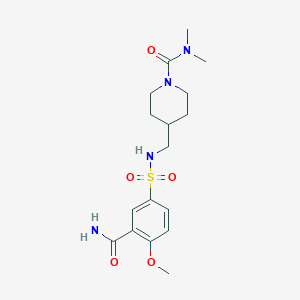

4-((3-carbamoyl-4-methoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-[[(3-carbamoyl-4-methoxyphenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O5S/c1-20(2)17(23)21-8-6-12(7-9-21)11-19-27(24,25)13-4-5-15(26-3)14(10-13)16(18)22/h4-5,10,12,19H,6-9,11H2,1-3H3,(H2,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNSTVZKTWKSIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((3-carbamoyl-4-methoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its pharmacological properties and potential clinical uses.

Chemical Structure and Properties

The compound features a piperidine ring substituted with various functional groups, including a sulfonamide and a carbamoyl moiety. Its molecular formula is with a molecular weight of approximately 442.5 g/mol. The structural complexity suggests multiple interaction sites for biological targets, which may contribute to its pharmacological effects.

Research indicates that compounds similar to 4-((3-carbamoyl-4-methoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide can act as selective ligands for various receptors, particularly opioid receptors. For instance, derivatives of the piperidine structure have shown high binding affinity towards the μ-opioid receptor (MOR), which is involved in pain modulation and analgesic effects. The binding affinity of related compounds has been quantified, with some exhibiting Ki values in the nanomolar range, indicating potent activity .

Analgesic Effects

A study evaluated the analgesic properties of a related piperidine derivative, revealing an effective dose (ED50) of 3.1 mg/kg in a hot plate model, which is commonly used to assess pain relief in animal models . This suggests that compounds within this chemical class may have significant potential as analgesics.

Antinociceptive Mechanisms

The antinociceptive effects observed were found to be reversible by naloxone, an opioid antagonist, confirming the involvement of opioid receptors in mediating these effects . This mechanism highlights the potential for developing selective MOR agonists based on the structural framework of 4-((3-carbamoyl-4-methoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide.

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds. Below is a summary table of key findings:

Scientific Research Applications

Synthesis and Chemical Properties

This compound is synthesized through a multi-step process involving the reaction of piperidine derivatives with sulfonamide and carbamoyl groups. The resulting structure features a piperidine core, which is known for its bioactive properties, making it an attractive candidate for further pharmacological studies.

The biological activity of this compound has been investigated in several studies, demonstrating its potential in various therapeutic areas:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Its mechanism of action involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.

Case Study: Cytotoxic Effects on Cancer Cell Lines

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 15.0 |

In vitro studies have shown that the compound selectively targets cancer cells while sparing normal cells, highlighting its potential as a chemotherapeutic agent.

HIV Protease Inhibition

The compound has also been evaluated for its efficacy as an HIV protease inhibitor. A series of analogs were designed based on structure-activity relationship (SAR) studies, leading to compounds with enhanced inhibitory activity against HIV-1 protease.

Table: Inhibitory Concentration Data

| Compound Variant | IC50 (nM) |

|---|---|

| Variant A | 50 |

| Variant B | 30 |

| Variant C | 15 |

These findings suggest that modifications to the chemical structure can significantly enhance antiviral activity.

Antimicrobial Properties

The antimicrobial activity of this compound has been assessed against various bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

This antimicrobial potential opens avenues for its application in treating bacterial infections.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound with various biological targets. These studies suggest that the compound interacts favorably with active sites of enzymes involved in cancer progression and viral replication.

Comparison with Similar Compounds

Structural Analogues with Piperidine/Piperazine Cores

(a) A939572 (4-(2-Chlorophenoxy)-N-(3-(methylcarbamoyl)phenyl)piperidine-1-carboxamide)

- Key Differences: Replaces the sulfonamido-methoxyphenyl group with a 2-chlorophenoxy moiety. Features a methylcarbamoylphenyl substituent instead of dimethyl carboxamide.

- Molecular weight (387.86 g/mol) is lower than the estimated weight of the target compound (~400–450 g/mol), which may influence bioavailability.

(b) TD-8954 (Piperidine-Benzoimidazole Hybrid)

- Key Differences :

- Contains a benzoimidazole-carbonyl group instead of the sulfonamido-phenyl system.

- Lacks the carbamoyl and methoxy substituents.

- Impact :

(c) N-[4-(Acetylamino)Phenyl]-1-[(4-Methylphenyl)Sulfonyl]Piperidine-4-Carboxamide

- Key Differences: Substitutes the sulfonamido group with a sulfonyl linkage. Includes an acetylamino phenyl group instead of the methoxy-carbamoyl phenyl system.

- The acetyl group may alter metabolic stability .

Derivatives with Varied Aromatic Substituents

Compounds from Organic & Biomolecular Chemistry (e.g., 9a–9g) feature benzoyl groups with trifluoromethyl (9a, 9d), chloro (9b, 9e), or tert-butyl (9c, 9f) substituents :

| Compound | Substituent | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| 9a | 3-Trifluoromethyl | ~500–550 | Enhanced lipophilicity, metabolic resistance |

| 9b | 4-Chloro-3-CF3 | ~520–570 | High binding affinity, potential toxicity |

| 9c | 4-tert-Butyl | ~490–540 | Steric bulk, reduced solubility |

Comparison with Target Compound :

- The target’s methoxy-carbamoyl group balances polarity and hydrogen-bonding capacity, contrasting with the hydrophobic trifluoromethyl or tert-butyl groups in 9a–9g.

- Lower molecular weight (~400–450 g/mol vs. ~500–570 g/mol) may improve membrane permeability.

Physicochemical and Pharmacological Trends

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.